molecular formula C25H29Cl2F3N2O4S B1671146 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride CAS No. 754240-09-0

5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride

Cat. No. B1671146
M. Wt: 581.5 g/mol
InChI Key: LSECOAJFCKFQJG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a quinoline, a thioether, an ether, a morpholine, and a pyranone. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the trifluoromethyl group, the thioether linkage, the ether linkage, and the morpholine group. The final step would likely involve the formation of the pyranone ring.



Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyranone rings are likely to contribute to the rigidity of the molecule, while the ether and thioether linkages provide flexibility. The morpholine ring could potentially participate in hydrogen bonding interactions.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyranone ring could potentially undergo nucleophilic addition reactions, while the quinoline ring could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups. However, based on its structure, we can predict that it is likely to be a solid at room temperature, and that it is likely to have moderate to high solubility in organic solvents.


Scientific Research Applications

Anti-Corrosion Performance

Research indicates that certain derivatives of hydroxyquinoline show significant potential as anti-corrosion agents for metals in acidic environments. For example, 8-hydroxyquinoline derivatives demonstrated high efficiency in protecting mild steel, with studies utilizing weight loss, electrochemical techniques, and molecular dynamics simulations to assess their performance (Douche et al., 2020).

Antimicrobial Properties

Several quinoline derivatives, including those related to the compound , have been synthesized and found to possess antimicrobial properties. These compounds have been tested against various bacterial and fungal species, indicating their potential use in treating infections or in developing new antibiotics (Holla et al., 2006).

Antimalarial and Antimicrobial Activities

Derivatives of hydroxyquinolinones, closely related to the compound , have been investigated for their antimalarial and antimicrobial activities. Some of these derivatives have shown potent activities against malaria and other microbial infections, highlighting their potential in pharmaceutical applications (Sarveswari et al., 2014).

Cytotoxicity and Potential Cancer Treatment Applications

Research into various quinoline derivatives has also explored their cytotoxic effects, particularly in the context of potential cancer treatments. For instance, a study synthesized polysubstituted methanones and evaluated their cytotoxicity in human leukocytes, suggesting their potential use in oncology (Bonacorso et al., 2016).

Antioxidant Properties in Lubricating Grease

Quinoline derivatives have been investigated for their antioxidant properties, particularly in the context of industrial applications like lubricating greases. Studies have shown that these compounds can effectively inhibit oxidation in lubricating systems (Hussein et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of a variety of other compounds.


Please note that these are general insights based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSECOAJFCKFQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride

CAS RN

754240-09-0
Record name EHT 1864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
Reactant of Route 6
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5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride

Citations

For This Compound
26
Citations
H Moreiras, L Bento‐Lopes, MV Neto, C Escrevente… - Traffic, 2022 - Wiley Online Library
In the skin epidermis, melanin is produced and stored within melanosomes in melanocytes, and then transferred to keratinocytes. Different models have been proposed to explain the …
Number of citations: 7 onlinelibrary.wiley.com
S Hara, M Kobayashi, F Kuriiwa, K Ikematsu… - Toxicology, 2018 - Elsevier
Severe poisoning induced by carbon monoxide (CO) at 3000 ppm, but not 1000 ppm, enhances hydroxyl radical (radical dotOH) production in rat striatum, which is greatly susceptible …
Number of citations: 6 www.sciencedirect.com
Q Yu, C Gratzke, Y Wang, X Wang, B Li… - The …, 2019 - Wiley Online Library
Background Inhibition of prostate smooth muscle contraction by α 1 ‐adrenoceptor antagonists (α 1 ‐blockers) is a first‐line medical treatment of lower urinary tract symptoms suggestive …
Number of citations: 23 onlinelibrary.wiley.com
P Catanuto, A Fornoni, S Pereira-Simon, F Wu… - …, 2012 - academic.oup.com
We recently showed that 17β-estradiol (E 2 ) treatment ameliorated type 2 diabetic glomerulosclerosis in mice in part by protecting podocyte structure and function. Progressive …
Number of citations: 17 academic.oup.com
T Fischer, N Wilharm, A Hayn… - Convergent Science …, 2017 - iopscience.iop.org
Cellular motility and invasion in connective tissue is a basic and fundamental process during normal physiological tissue developments and assemblies, prevention of inflammation after …
Number of citations: 49 iopscience.iop.org
L Catacuzzeno, A Michelucci, L Sforna, F Aiello… - The Journal of …, 2014 - Springer
The swelling-activated chloride current (I Cl,Vol ) is abundantly expressed in glioblastoma (GBM) cells, where it controls cell volume and invasive migration. The transduction pathway …
Number of citations: 32 link.springer.com
V Sidarala, R Veluthakal, K Syeda, A Kowluru - Cellular signalling, 2015 - Elsevier
Glucose-stimulated insulin secretion (GSIS) in the pancreatic β-cells entails a variety of signaling mechanisms including activation of small GTP-binding proteins (G-proteins). Previous …
Number of citations: 20 www.sciencedirect.com
L Désiré, J Bourdin, N Loiseau, H Peillon… - Journal of Biological …, 2005 - ASBMB
β-Amyloid peptides (Aβ) that form the senile plaques of Alzheimer disease consist mainly of 40- and 42-amino acid (Aβ 40 and Aβ 42) peptides generated from the cleavage of the …
Number of citations: 153 www.jbc.org
PP Pattabiraman, DL Epstein, PV Rao - Journal of ocular biology, 2013 - ncbi.nlm.nih.gov
Intercellular adherens junctions and cell-extracellular matrix interactions are presumed to influence aqueous humor (AH) drainage via the conventional route, however, their direct role …
Number of citations: 15 www.ncbi.nlm.nih.gov
Y Liu, Y Lu, A Li, O Celiku, S Han, M Qian, C Yang - Cancers, 2020 - mdpi.com
Isocitrate dehydrogenase (IDH) mutations are common genetic abnormalities in lower grade gliomas. The neomorphic enzyme activity of IDH mutants leads to tumor formation through …
Number of citations: 22 www.mdpi.com

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